3,5-Dipropyl-1,3,5-thiadiazinane-2-thione

Vue d'ensemble

Description

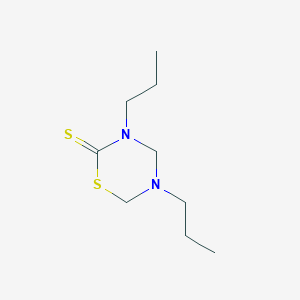

3,5-Dipropyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound with the molecular formula C9H18N2S2. It belongs to the class of thiadiazines, which are known for their diverse biological activities and applications in various fields . The compound features a thiadiazine ring with two propyl groups attached at the 3 and 5 positions, and a thione group at the 2 position.

Applications De Recherche Scientifique

Activité antibactérienne

Les dérivés de tétrahydro-2H-1, 3, 5-thiadiazine-2-thiones, qui comprennent des composés comme la 3,5-Dipropyl-1,3,5-thiadiazinane-2-thione, ont été synthétisés et évalués pour leurs propriétés antibactériennes. Ils ont montré une activité contre les bactéries à Gram négatif et à Gram positif .

Applications antifibrinolytiques

Ces composés ont été remarqués pour leurs propriétés antifibrinolytiques. Les antifibrinolytiques sont des agents qui réduisent la fibrinolyse, le processus qui empêche les caillots sanguins de grossir et de devenir problématiques .

Potentiel antituberculeux

La recherche indique que certains dérivés ont des applications dans le traitement de la tuberculose en raison de leurs propriétés antituberculeuses .

Propriétés fongicides et bactéricides

Les capacités fongicides et bactéricides de ces dérivés les rendent utiles dans le développement de traitements contre les infections fongiques et bactériennes .

Utilisations anthelminthiques

Ces composés présentent également des activités anthelminthiques, ce qui signifie qu'ils peuvent être utilisés pour expulser les vers parasites (helminthes) et autres parasites internes du corps .

Recherche antitumorale et anticancéreuse

Il y a un potentiel pour ces dérivés dans les thérapies antitumorales et anticancéreuses. Des études suggèrent qu'ils pourraient jouer un rôle dans l'inhibition de la croissance des tumeurs et des cellules cancéreuses .

Effets hyperglycémiques

Certains dérivés sont connus pour leurs effets hyperglycémiques, qui pourraient être exploités dans la gestion de la glycémie .

Mécanisme D'action

Target of Action

This compound is part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It’s known that the substitution pattern on the n-5 moiety is a crucial element for the antitumor activity . More detailed studies are required to understand the compound’s interaction with its targets and any resulting changes.

Result of Action

Some studies suggest that compounds with a similar structure have shown potent antileishmanial activity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dipropyl-1,3,5-thiadiazinane-2-thione typically involves the condensation of a dithiocarbamate with formaldehyde and a primary amine. One common method is the one-pot domino reaction, where the pre-formed dithiocarbamate reacts with formaldehyde and the amino acid component under mild conditions . This method is efficient and yields the desired thiadiazine derivative with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Activité Biologique

3,5-Dipropyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound belonging to the thiadiazine family, recognized for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 218.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Antiviral Activity : The compound has been shown to inhibit the dengue virus (DENV) helicase, disrupting viral replication by preventing the separation of viral RNA strands. This mechanism suggests potential use in antiviral therapies.

- Anticancer Properties : Research indicates that structural modifications in thiadiazine derivatives can enhance their antitumor activity. The presence of propyl groups at specific positions on the thiadiazine ring appears crucial for cytotoxic effects against various cancer cell lines .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Several studies have reported significant antibacterial and antifungal effects against various pathogens. For instance, derivatives of thiadiazines have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans.

- Antiparasitic Activity : Thiadiazine derivatives have demonstrated potent activity against parasites like Leishmania, suggesting their potential in treating parasitic infections .

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cells. Notably, modifications to the thiadiazine structure can lead to enhanced efficacy against specific cancer types .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Study on Anticancer Effects : A study evaluated various thiadiazine derivatives for their cytotoxicity against several cancer cell lines. Results indicated that compounds with specific substituents exhibited significant growth inhibition compared to controls .

- Antimicrobial Efficacy Study : In vitro tests demonstrated that this compound showed comparable antimicrobial activity to established antibiotics against multiple bacterial strains .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| This compound | C9H18N2S2 | Antiviral, Anticancer, Antimicrobial |

| 1,3-Diphenyl-5-propyl-1,3,5-triazine-2-thione | C13H18N2S | Anticancer |

| Thiadiazole Derivative | Varies | Antiparasitic |

Propriétés

IUPAC Name |

3,5-dipropyl-1,3,5-thiadiazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2S2/c1-3-5-10-7-11(6-4-2)9(12)13-8-10/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVODKKRRUYELMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CN(C(=S)SC1)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304506 | |

| Record name | 3,5-dipropyl-1,3,5-thiadiazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52416-62-3 | |

| Record name | NSC166025 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dipropyl-1,3,5-thiadiazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.